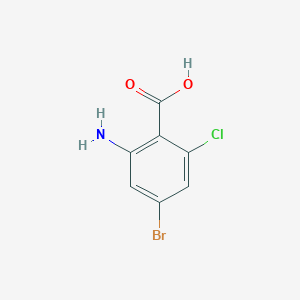

2-Amino-4-bromo-6-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

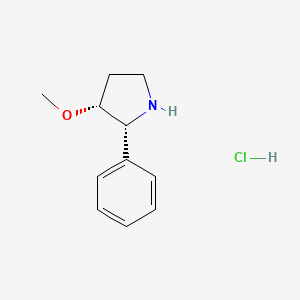

“2-Amino-4-bromo-6-chlorobenzoic acid” is a compound that belongs to the class of benzoic acids. It is commonly used as a reagent in organic synthesis and in the synthesis of a variety of compounds including drugs, dyes, and fragrances . The molecular formula of this compound is C7H4BrClNO2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its molecular formula, C7H4BrClNO2. This indicates that the compound contains seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and two oxygen atoms .Applications De Recherche Scientifique

Synthesis and Material Science Applications

2-Amino-4-bromo-6-chlorobenzoic acid serves as a key intermediate in the synthesis of complex molecules due to its unique structural features. It has been utilized in creating 2-aminopyridines, compounds of significant biological and chemical importance. These structures are foundational in the development of bioactive natural products, medicinally relevant compounds, and organic materials, highlighting their value in synthetic targets. The efficient synthesis of 2-aminopyridines through reactions involving 2,6-dibromopyridine and various amines underlines the critical role of such intermediates in advancing synthesis and catalysis methods (Bolliger, Oberholzer, & Frech, 2011).

Bioremediation and Environmental Science

A notable application in environmental science is demonstrated by Aminobacter sp. MSH1's use of 2,6-dichlorobenzoic acid (a related compound) as a carbon, nitrogen, and energy source, showcasing a pathway for bioremediation of groundwater micropollutants. This organism's unique catabolic pathway for chlorobenzoates, including the transformation of 2,6-dichlorobenzoic acid into less harmful substances, presents a viable strategy for treating contaminated groundwater, thus underscoring the environmental significance of researching such chemicals (Raes et al., 2019).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, compounds structurally similar to this compound have been synthesized for evaluating their antimicrobial and anti-inflammatory activities. This indicates the potential of such derivatives in developing new therapeutic agents. For example, certain 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety have shown promising results in this regard, highlighting the medicinal chemistry applications of chlorobenzoic acid derivatives (Karegoudar et al., 2008).

Material Science and Catalysis

Research on halogen bonds involving chloro and bromo benzoic acids has elucidated their role in dictating packing preferences in solid solutions, which is crucial for understanding and designing molecular assemblies in material science. The study of 4-bromo-2-chloro benzoic acid and its isomers provides insights into the nature of halogen bonds and their implications for the structural formation and stability of crystalline materials (Pramanik, Pavan, & Guru Row, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-4-bromo-6-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAQQGASEYDIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)

![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)

![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)

amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)